Amino-(2-benzyloxy-phenyl)-acetic acid Amino-(2-benzyloxy-phenyl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 500695-98-7
VCID: VC4003008
InChI: InChI=1S/C15H15NO3/c16-14(15(17)18)12-8-4-5-9-13(12)19-10-11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)
SMILES: C1=CC=C(C=C1)COC2=CC=CC=C2C(C(=O)O)N
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol

Amino-(2-benzyloxy-phenyl)-acetic acid

CAS No.: 500695-98-7

Cat. No.: VC4003008

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Amino-(2-benzyloxy-phenyl)-acetic acid - 500695-98-7

Specification

CAS No. 500695-98-7
Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
IUPAC Name 2-amino-2-(2-phenylmethoxyphenyl)acetic acid
Standard InChI InChI=1S/C15H15NO3/c16-14(15(17)18)12-8-4-5-9-13(12)19-10-11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)
Standard InChI Key FKCBUZUFGCGFNU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C(C(=O)O)N

Introduction

Chemical Identity and Structural Properties

Amino-(2-benzyloxy-phenyl)-acetic acid, systematically named 2-amino-2-(2-(benzyloxy)phenyl)acetic acid, belongs to the class of aryl-substituted α-amino acids. Its molecular formula is C15H15NO3\text{C}_{15}\text{H}_{15}\text{NO}_{3}, with a molecular weight of 257.28 g/mol . The structure comprises a phenyl ring substituted with a benzyloxy group at the ortho-position, linked to an α-amino acetic acid moiety. Key physicochemical properties include:

PropertyValue
CAS Registry Number500695-98-7
Molecular FormulaC15H15NO3\text{C}_{15}\text{H}_{15}\text{NO}_{3}
Molecular Weight257.28 g/mol
Synonyms2-(2-Benzyloxyphenyl)glycine; α-Amino-2-(phenylmethoxy)benzeneacetic acid

The benzyloxy group (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}-) introduces steric bulk and lipophilicity, influencing the compound’s solubility and reactivity. The α-amino acid functionality enables participation in peptide bond formation, making it a versatile intermediate in drug design .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of amino-(2-benzyloxy-phenyl)-acetic acid typically involves multi-step protocols, often starting from 2-benzyloxybenzaldehyde as a key intermediate. A representative pathway includes:

  • Formation of the Acetonitrile Intermediate:

    • Condensation of 2-benzyloxybenzaldehyde with ammonium chloride and sodium cyanide in aqueous solution yields DL-2-amino-2-(2-benzyloxyphenyl)acetonitrile .

    • Example: A mixture of sodium bisulfite, ammonium chloride, and 2-benzyloxybenzaldehyde is treated with sodium cyanide, followed by extraction with ethyl acetate to isolate the acetonitrile derivative .

  • Resolution via Tartaric Acid:

    • The racemic acetonitrile is reacted with L-(+)-tartaric acid in a solvent system (e.g., ethyl acetate, methanol) to crystallize the D-(-)-enantiomer as a hemitartarate salt .

  • Hydrolysis to the Amino Acid:

    • Acidic hydrolysis of the hemitartarate with hydrochloric acid produces the corresponding amino acid hydrogen chloride, which is neutralized with ammonium hydroxide to yield the free amino acid .

This method, adapted from patented processes for analogous compounds, emphasizes enantiomeric purity and scalability .

Optimization Strategies

  • Solvent Selection: Polar aprotic solvents (e.g., ethyl acetate, methanol) enhance crystallization efficiency during resolution .

  • Temperature Control: Maintaining reaction temperatures below 25°C prevents racemization during the hydrolysis step .

Applications in Pharmaceutical Research

Enzyme Inhibition

Structurally related benzyloxy-substituted α-amino acids demonstrate inhibitory activity against aldose reductase and cholinesterases . For example:

  • Aldose Reductase Inhibition: 2-Benzyloxyphenylacetic acid derivatives reduce glucose conversion to sorbitol, offering potential in diabetic complication management .

  • Cholinesterase Inhibition: Benzyloxybenzene amino amides exhibit selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with IC₅₀ values as low as 95.65 µM .

Antitumor Agents

Amino-(2-benzyloxy-phenyl)-acetic acid serves as a precursor to asperphenamate derivatives, which show antitumor activity by disrupting mitochondrial function in cancer cells .

Research Findings and Biological Evaluation

Monoamine Oxidase (MAO) Inhibition

In a 2024 study, benzyloxybenzene-substituted α-amino amides were evaluated for MAO-A and MAO-B inhibition :

  • Compound 13 (structurally analogous to the target compound) showed 12-fold selectivity for MAO-B (IC₅₀ = 21.32 µM), relevant in neurodegenerative disease therapy .

  • Amide derivatives (e.g., 14) exhibited 110-fold selectivity for MAO-A (IC₅₀ = 4.50 µM), highlighting the role of the benzyloxy group in isoform specificity .

Synthetic Utility

The compound’s α-amino acid structure enables incorporation into peptide chains, facilitating the development of targeted prodrugs and enzyme substrates .

Challenges and Future Directions

  • Stereochemical Purity: Scalable enantioselective synthesis remains a hurdle, necessitating improved catalytic asymmetric methods.

  • Bioavailability Optimization: Structural modifications to enhance aqueous solubility without compromising activity are under investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator